![molecular formula C10H20INOSi B14408945 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one CAS No. 85390-50-7](/img/structure/B14408945.png)
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. The presence of the tert-butyl(dimethyl)silyl group and the iodomethyl group makes this compound particularly interesting for various chemical applications, including its use as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one typically involves the reaction of azetidin-2-one derivatives with tert-butyl(dimethyl)silyl chloride and iodomethane. The reaction conditions often include the use of a base such as imidazole and a solvent like dimethylformamide (DMF) to facilitate the silylation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidinone derivatives, while reduction and oxidation reactions can lead to different functionalized compounds .
Applications De Recherche Scientifique
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one involves its reactivity due to the presence of the iodomethyl group and the silyl group. The iodomethyl group can undergo nucleophilic substitution, while the silyl group can be cleaved under acidic or basic conditions. These reactions enable the compound to participate in various synthetic pathways, targeting specific molecular sites and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[tert-Butyl(dimethyl)silyl]-4-(bromomethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(chloromethyl)azetidin-2-one
- 1-[tert-Butyl(dimethyl)silyl]-4-(fluoromethyl)azetidin-2-one
Uniqueness
1-[tert-Butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one is unique due to the presence of the iodomethyl group, which is more reactive compared to its bromomethyl, chloromethyl, and fluoromethyl counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .
Propriétés
Numéro CAS |
85390-50-7 |
|---|---|
Formule moléculaire |
C10H20INOSi |
Poids moléculaire |
325.26 g/mol |
Nom IUPAC |
1-[tert-butyl(dimethyl)silyl]-4-(iodomethyl)azetidin-2-one |
InChI |
InChI=1S/C10H20INOSi/c1-10(2,3)14(4,5)12-8(7-11)6-9(12)13/h8H,6-7H2,1-5H3 |
Clé InChI |
FUCNGCRKBIBOBV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1C(CC1=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


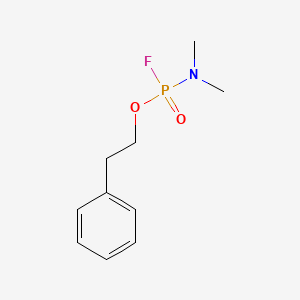
![6-Acetyl-4,9-dimethoxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14408870.png)
![5'-Deoxy-5'-[di(prop-2-en-1-yl)amino]adenosine](/img/structure/B14408874.png)
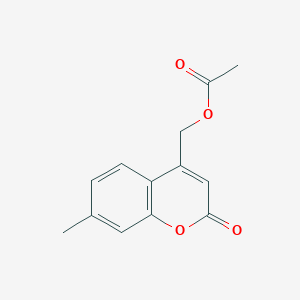
![2-Chloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B14408883.png)
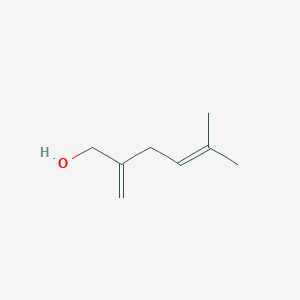
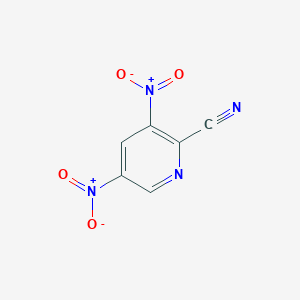
![(E)-1-[4-(Heptyloxy)phenyl]-N-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14408893.png)
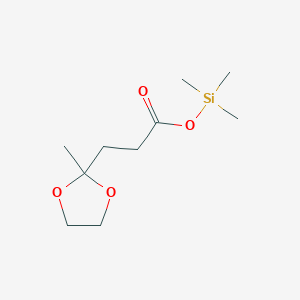
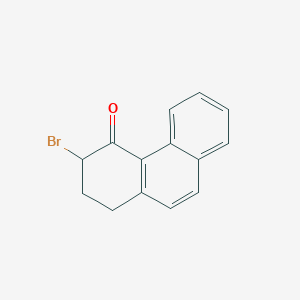
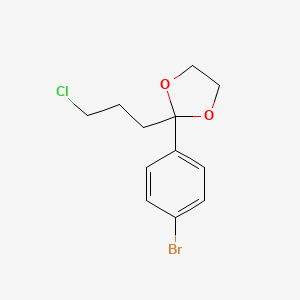
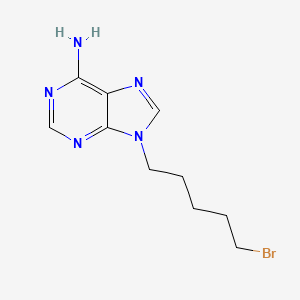
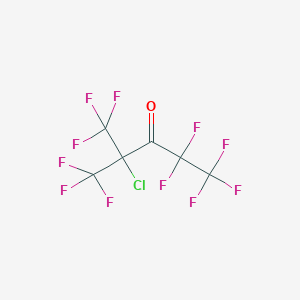
![(1S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14408956.png)
